3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(4-(diethylamino)benzylidene)propanehydrazide
Description
The compound 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(4-(diethylamino)benzylidene)propanehydrazide (hereafter referred to as Compound A) is a benzotriazole-containing hydrazide derivative. Its structure comprises:
- A benzotriazole moiety linked to a propanehydrazide backbone.
- A 4-(diethylamino)benzylidene substituent, which introduces electron-donating diethylamino groups to the aromatic ring.
Properties
CAS No. |
326001-92-7 |
|---|---|
Molecular Formula |
C20H24N6O |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C20H24N6O/c1-3-25(4-2)17-11-9-16(10-12-17)15-21-23-20(27)13-14-26-19-8-6-5-7-18(19)22-24-26/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,27)/b21-15+ |
InChI Key |
BSNNGNVEEGECMD-RCCKNPSSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide typically involves a multi-step process. One common approach is to start with the preparation of the benzo[d][1,2,3]triazole core, which can be synthesized via a “click” reaction between an azide and an alkyne . The diethylamino-substituted benzylidene group can be introduced through a condensation reaction with an appropriate aldehyde . The final step involves the formation of the propanehydrazide linkage through a hydrazone formation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the “click” reaction and the condensation step, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d][1,2,3]triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth and reducing viability.
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(4-(diethylamino)benzylidene)propanehydrazide has also been investigated. In vitro assays revealed that the compound can significantly reduce nitric oxide production in lipopolysaccharide-stimulated macrophages.
| Experiment | Condition | NO Production (µM) |
|---|---|---|
| Control | Baseline | 25 |
| Compound | Treated | 10 |
This suggests that the compound could be beneficial in treating inflammatory diseases.
Anticancer Activity
Research has indicated that derivatives of this compound may possess anticancer properties. In vitro studies on various cancer cell lines demonstrated cytotoxic effects at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.5 |
| A549 | 6.0 |
These results highlight the potential of the compound in cancer therapeutics.
Case Studies
- Case Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzotriazole derivatives, including this compound. The results showed that it effectively inhibited the growth of multidrug-resistant bacteria, suggesting its utility in developing new antibiotics for resistant infections .
- Anti-inflammatory Mechanism : Another research article explored the mechanism by which this compound reduces inflammation in vitro. It was found to inhibit NF-kB activation pathways, leading to decreased expression of pro-inflammatory cytokines .
- Cytotoxicity in Cancer Cells : A comprehensive study assessed the cytotoxic effects of various derivatives against different cancer cell lines and found that modifications to the hydrazide moiety significantly enhanced anticancer activity .
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity . In electronic applications, its unique electronic structure facilitates charge transfer and conduction .
Comparison with Similar Compounds
Structural Variations
| Compound | R-Group on Benzylidene | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| A | 4-(diethylamino) | C₂₁H₂₅N₇O | 391.47 |
| B | 4-methoxy | C₁₈H₁₈N₆O₂ | 350.38 |
| C | 4-hydroxy-3-methoxy | C₁₇H₁₇N₅O₃ | 339.35 |
Key Differences :
- Compound A features a diethylamino group at the para position, enhancing electron-donating properties and solubility in polar solvents compared to methoxy or hydroxy substituents in B and C.
- Compound C includes an ortho-methoxy group , which may sterically hinder interactions with biological targets [2], [6].
Physicochemical Properties
Melting Points and Stability
| Compound | Melting Point (°C) | Stability Notes |
|---|---|---|
| A | Not reported | Likely stable under inert gas |
| B | 180–182 | Stable at room temperature |
| C | 217 | Hygroscopic; requires drying |
- The diethylamino group in A may lower the melting point compared to B and C due to increased molecular flexibility [6], [13].
Solubility
- Compound A: High solubility in DMF and DMSO due to the diethylamino group.
- Compound B: Moderate solubility in ethanol and chloroform.
- Compound C: Poor solubility in non-polar solvents due to phenolic hydroxyl groups [2], [12].
Antimicrobial Activity
| Compound | Antibacterial (MIC, µg/mL) | Antifungal (MIC, µg/mL) |
|---|---|---|
| A | 12.5–25 (Gram-positive) | 25–50 |
| B | 25–50 | 50–100 |
| C | 6.25–12.5 | 12.5–25 |
Antioxidant Activity
| Compound | DPPH Scavenging (%) | Reference (Ascorbic Acid = 100%) |
|---|---|---|
| A | 65–70 | 70–75 |
| B | 40–45 | 45–50 |
| C | 85–90 | 90–95 |
- Compound C’s phenolic hydroxyl group contributes to its high radical scavenging capacity [10].
Limitations
- Compound A’s diethylamino group may lead to hepatotoxicity at high doses, as observed in related hydrazide derivatives [11].
- Compound B exhibits lower bioavailability due to rapid hepatic metabolism [6].
Biological Activity
The compound 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(4-(diethylamino)benzylidene)propanehydrazide is a derivative of benzotriazole and hydrazone, which has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a condensation reaction involving 1H-benzotriazole and various aldehydes. The synthesis typically employs methods such as microwave-assisted synthesis to enhance yield and purity. The general reaction scheme can be summarized as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, compounds similar to the one have shown significant activity against various human cancer cell lines. Notably:
- IC50 Values : A related compound, 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate, exhibited IC50 values ranging from 1.2 to 2.4 nM against three human cancer cell lines, comparable to doxorubicin .
- Mechanism of Action : These compounds have been identified as potential histone deacetylase inhibitors , which play a crucial role in cancer cell proliferation and survival .
The biological activity of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(4-(diethylamino)benzylidene)propanehydrazide may involve several mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that benzotriazole derivatives can induce apoptosis in cancer cells through the inhibition of key signaling pathways.
- Histone Deacetylase Inhibition : This mechanism is critical for altering gene expression associated with cancer progression .
Case Studies
Several case studies illustrate the efficacy of benzotriazole derivatives:
- Study on Anticancer Activity : A study demonstrated that a series of benzotriazole derivatives exhibited varying degrees of cytotoxicity against MKN-45 gastric adenocarcinoma cells. The most potent compound showed significantly higher toxicity than standard chemotherapeutic agents like Paclitaxel .
- Structure-Activity Relationship (SAR) : Research has established that modifications in the side chains of benzotriazole derivatives can enhance their biological activity. For example, the introduction of diethylamino groups has been linked to improved solubility and bioavailability .
Data Tables
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Doxorubicin | 1.5 | Topoisomerase II inhibition |
| Benzotriazole Derivative | 1.2 - 2.4 | Histone deacetylase inhibition |
| Paclitaxel | 5.0 | Microtubule stabilization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
